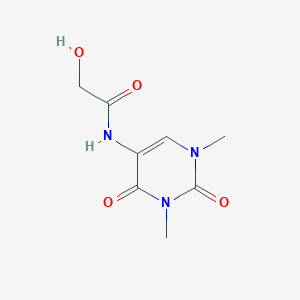
Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)- can be synthesized through various methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes . The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)- often involves the extraction from natural sources such as plants. The extraction process includes steam distillation followed by purification steps like chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)- involves multiple pathways:
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-: Another sesquiterpene with similar structural features.
Cyclohexane, 1-methyl-4-(1-methylethenyl)-: A related compound with different substitution patterns on the cyclohexane ring.
Uniqueness
Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H22 |
|---|---|
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C13H22/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h11-13H,1,3,6-8H2,2,4-5H3 |
Clave InChI |
DBWCFPDYKLURNM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C(=C)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


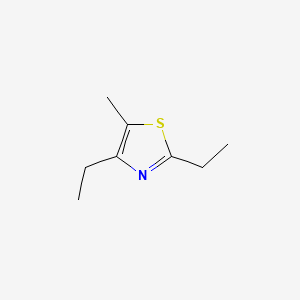
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)


![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
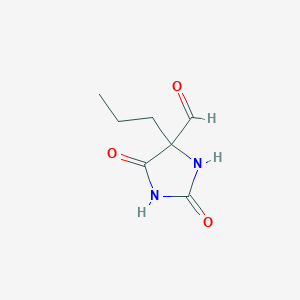
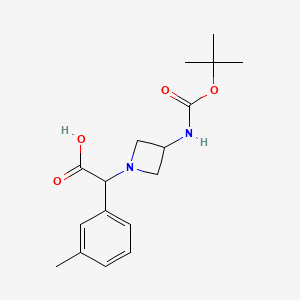

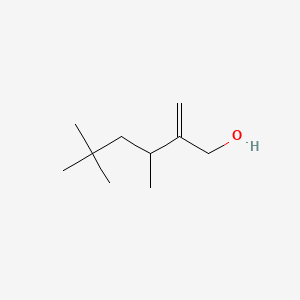
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)


![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
